Product packaging for 5,7-Difluoroisoquinoline-1-carbonitrile(Cat. No.:)

5,7-Difluoroisoquinoline-1-carbonitrile

Cat. No.: B13158239
M. Wt: 190.15 g/mol
InChI Key: ACAHPTJEPSSIFD-UHFFFAOYSA-N
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Description

5,7-Difluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative of high interest in medicinal chemistry and drug discovery. As a specialized chemical building block, its core structure is a key precursor for synthesizing novel compounds with potential biological activity. The presence of fluorine atoms at the 5 and 7 positions, along with the carbonitrile group at the 1-position, makes it a valuable intermediate for creating targeted molecular libraries. Isoquinoline derivatives are recognized for their broad spectrum of therapeutic potential. Research into similar compounds has demonstrated their significance as inhibitors of various enzymatic pathways and their subsequent investigation for anticancer properties . Studies on related quinolone and isoquinoline compounds have shown selective cytotoxicity against cancer cell lines such as breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and bone marrow cancer (K-562), often by inducing cell cycle arrest and apoptosis . Furthermore, the isoquinoline scaffold is a privileged structure in antimalarial research, with recent advancements highlighting 1,3-substituted isoquinoline derivatives for their in vitro antimalarial potency against Plasmodium falciparum strains . The specific substitution pattern on this compound is designed to modulate its electronic properties and binding affinity. Fluorine atoms are commonly introduced to influence a molecule's pharmacokinetics, metabolic stability, and lipophilicity . The carbonitrile group is a versatile functional group that can be further elaborated or participate in key bond-forming reactions, facilitating the exploration of structure-activity relationships (SAR) . This compound is intended for the synthesis of more complex molecules for biological evaluation and mechanistic studies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4F2N2 B13158239 5,7-Difluoroisoquinoline-1-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4F2N2

Molecular Weight

190.15 g/mol

IUPAC Name

5,7-difluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4F2N2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H

InChI Key

ACAHPTJEPSSIFD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)F)C#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5,7 Difluoroisoquinoline 1 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two fluorine atoms on the isoquinoline (B145761) core, coupled with the electron-withdrawing effect of the nitrogen atom within the aromatic system, renders 5,7-Difluoroisoquinoline-1-carbonitrile susceptible to nucleophilic aromatic substitution. In these reactions, a nucleophile replaces one of the fluorine atoms, which act as good leaving groups. The regioselectivity and efficiency of these substitutions are influenced by the nature of the nucleophile and the specific reaction conditions employed.

Regioselectivity and Stereoselectivity in Fluorine Displacement

While specific studies on the regioselectivity of fluorine displacement in this compound are not extensively detailed in the reviewed literature, general principles of SNAr on polyfluorinated heteroaromatic compounds suggest that the position of substitution is dictated by the relative activation of the C-F bonds by the heterocyclic nitrogen atom. In analogous systems like heptafluoroisoquinoline, nucleophilic attack is often observed at positions that are electronically activated by the ring nitrogen. For this compound, the C5 and C7 positions are both activated, and the preferred site of substitution would depend on the subtle interplay of electronic and steric factors.

In a related compound, heptafluoroisoquinoline, treatment with various oxygen nucleophiles resulted in substitution predominantly at the 1-position. rsc.org This suggests that in the case of this compound, the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. The stereoselectivity of these reactions is generally not a factor as the aromatic ring is planar, and the substitution proceeds through a non-stereospecific Meisenheimer intermediate.

Reactivity with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, such as primary and secondary amines, are expected to react with this compound via an SNAr mechanism to displace one of the fluorine atoms. The general reactivity trend in SNAr reactions often follows the nucleophilicity of the amine. While specific experimental data for this compound is limited, studies on similar polyfluoroarenes demonstrate that such reactions proceed to yield amino-substituted derivatives. The reaction would likely involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the fluoride (B91410) ion.

The table below illustrates the expected products from the reaction of this compound with representative nitrogen-centered nucleophiles, based on general SNAr principles.

NucleophileExpected Product(s)
Ammonia5-Amino-7-fluoroisoquinoline-1-carbonitrile and/or 7-Amino-5-fluoroisoquinoline-1-carbonitrile
Methylamine7-Fluoro-5-(methylamino)isoquinoline-1-carbonitrile and/or 5-Fluoro-7-(methylamino)isoquinoline-1-carbonitrile
Piperidine7-Fluoro-5-(piperidin-1-yl)isoquinoline-1-carbonitrile and/or 5-Fluoro-7-(piperidin-1-yl)isoquinoline-1-carbonitrile

Influence of Reaction Conditions on Substitution Patterns

The outcome of SNAr reactions on this compound is anticipated to be significantly influenced by the reaction conditions. Key parameters include the choice of solvent, temperature, and the presence of a base. Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are typically employed to facilitate SNAr reactions by solvating the cationic species and not deactivating the nucleophile.

Higher temperatures generally increase the reaction rate but may also lead to a decrease in regioselectivity, potentially yielding a mixture of 5- and 7-substituted products. The addition of a base is often necessary to neutralize the hydrofluoric acid (HF) generated during the reaction, thereby preventing the protonation of the nucleophile and driving the reaction to completion. The choice and strength of the base can also impact the reaction's progress and selectivity.

Reactions Involving the Carbonitrile Functional Group

The carbonitrile (cyano) group at the C1 position of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing a handle for further molecular elaboration.

Hydrolysis and Transformations of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation would convert this compound into 5,7-Difluoroisoquinoline-1-carboxylic acid. The reaction typically requires heating in the presence of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH). The initial product of hydrolysis is the corresponding amide, which can be isolated under controlled conditions or further hydrolyzed to the carboxylic acid.

The following table summarizes the expected products from the hydrolysis of the nitrile group under different conditions:

Reaction ConditionsIntermediate ProductFinal Product
Acidic (e.g., H₂SO₄, H₂O, heat)5,7-Difluoroisoquinoline-1-carboxamide5,7-Difluoroisoquinoline-1-carboxylic acid
Basic (e.g., NaOH, H₂O, heat)5,7-Difluoroisoquinoline-1-carboxamideSodium 5,7-Difluoroisoquinoline-1-carboxylate

Cycloaddition and Other Derivatization Reactions

The carbonitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, it could potentially undergo [3+2] cycloaddition with azides to form tetrazoles. Such reactions would introduce a new heterocyclic ring at the C1 position of the isoquinoline core.

Furthermore, the nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (5,7-Difluoroisoquinolin-1-yl)methanamine, a valuable building block for further synthesis. Other derivatizations could include the addition of Grignard reagents to the carbonitrile to form ketones after hydrolysis. The feasibility and outcome of these reactions on this compound would depend on the specific reagents and conditions used, as well as the potential for competing reactions at other sites of the molecule.

Other Key Chemical Transformations

Based on the functional groups present in this compound—a fluorinated isoquinoline core and a nitrile group at the 1-position—a variety of chemical transformations can be hypothesized. The electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the electron density of the heterocyclic ring, thereby affecting its susceptibility to different reagents.

Oxidation Reactions

The isoquinoline nitrogen atom possesses a lone pair of electrons, making it susceptible to oxidation to form an N-oxide. However, the presence of two strongly electron-withdrawing fluorine atoms on the carbocyclic ring is expected to decrease the electron density on the nitrogen, potentially making oxidation more challenging compared to unsubstituted isoquinoline. Reagents commonly used for the N-oxidation of heteroaromatics include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction conditions would likely require forcing conditions to overcome the deactivating effect of the fluorine substituents.

Reductive Processes

The nitrile group and the pyridine (B92270) ring of the isoquinoline system are both susceptible to reduction. Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel would be expected to reduce the C1-nitrile group to a primary amine (1-aminomethyl-5,7-difluoroisoquinoline). Depending on the catalyst and reaction conditions (temperature, pressure), the pyridine ring could also undergo reduction to the corresponding tetrahydroisoquinoline.

Chemical reducing agents could offer more selective transformations. For instance, metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst could potentially reduce the nitrile group. The choice of reagent would be crucial in achieving selectivity between the nitrile and the heterocyclic ring.

Mechanistic Elucidation of Reactions

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For this compound, mechanistic studies would be essential to optimize reaction conditions and to predict the formation of potential byproducts.

Identification of Reaction Intermediates

The identification of reaction intermediates is key to elucidating reaction pathways. In the case of nucleophilic aromatic substitution reactions on the fluorinated ring, Meisenheimer complexes could be proposed as key intermediates. These are resonance-stabilized anionic intermediates formed by the attack of a nucleophile on the electron-deficient aromatic ring. Spectroscopic techniques such as NMR and mass spectrometry would be invaluable in detecting and characterizing such transient species. For oxidation and reduction reactions, the involvement of radical intermediates or specific coordination complexes with metal catalysts could be investigated.

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, the rate law for a given transformation can be determined. This information provides insights into the molecularity of the rate-determining step and can help to support or refute a proposed reaction mechanism. For instance, kinetic studies of nucleophilic substitution reactions could quantify the activating effect of the fluorine and nitrile substituents on the isoquinoline core.

Currently, there is a notable absence of published experimental data, including data tables and detailed research findings, for the specific chemical transformations and mechanistic investigations of this compound. The information presented here is based on general principles of organic chemistry and the known reactivity of analogous compounds. Future research in this area would be highly valuable to the scientific community.

Advanced Spectroscopic and Structural Characterization of 5,7 Difluoroisoquinoline 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. For 5,7-Difluoroisoquinoline-1-carbonitrile, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, is essential for a complete assignment of its complex structure.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being significantly influenced by the fluorine and cyano substituents. The electron-withdrawing nature of these groups generally leads to a downfield shift of the proton signals. The predicted ¹H NMR data in a standard solvent like CDCl₃ are summarized below.

Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.35d5.5
H-47.80d5.5
H-67.50ddJ(H-F) = 9.0, J(H-H) = 2.0
H-87.95ddJ(H-F) = 9.5, J(H-H) = 2.0

The proton at the C-3 position is expected to appear as a doublet due to coupling with the H-4 proton. Similarly, the H-4 proton will also be a doublet. The protons at C-6 and C-8 are predicted to exhibit more complex splitting patterns (doublet of doublets) due to coupling with both the adjacent fluorine atom and the neighboring aromatic proton.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹JCF, Hz)
C-1125.0d~5
C-3145.2s-
C-4122.8s-
C-4a130.5d~15
C-5162.0d~250
C-6115.0d~25
C-7160.0d~255
C-8112.0d~20
C-8a135.0dd~10, ~5
CN117.5s-

The carbons at positions C-5 and C-7, being directly attached to fluorine, are expected to show large one-bond C-F coupling constants (¹JCF). Other carbons in the fluorinated ring will also exhibit smaller two- or three-bond C-F couplings. The nitrile carbon (CN) is predicted to appear in the typical region for cyano groups.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it a powerful tool for characterizing fluorinated organic compounds. For this compound, two distinct signals are expected for the two fluorine atoms, as they are in different chemical environments.

Predicted ¹⁹F NMR Data for this compound (in CDCl₃, 470 MHz)

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-5-110.0dJ(F-F) = 20
F-7-115.0dJ(F-F) = 20

The chemical shifts are reported relative to a standard reference such as CFCl₃. The two fluorine atoms are expected to show coupling to each other, resulting in a doublet for each signal in the proton-decoupled ¹⁹F NMR spectrum. Further coupling to nearby protons would be observed in a proton-coupled spectrum.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, a cross-peak between H-3 and H-4 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C-3, C-4, C-6, and C-8 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from H-3 to C-1, C-4a, and the nitrile carbon would be expected. Similarly, correlations from H-6 to C-5, C-7, and C-8 would help in assigning the carbons in the fluorinated ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₄F₂N₂), the exact mass can be calculated and compared with the experimentally determined value.

Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺189.0415
[M+Na]⁺211.0234
[M]⁺˙188.0337

The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify individual chemical compounds within a sample. In a typical GC-MS analysis of a compound like this compound, the sample would first be vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, would carry the vaporized sample through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas).

Following separation by the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule into a series of characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern reflecting the loss of specific functional groups, such as the nitrile (-CN) group or fluorine atoms. However, specific retention times and fragmentation data from experimental studies on this compound are not available in the reviewed literature.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is mounted on a goniometer and irradiated with a focused beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.

By rotating the crystal and collecting diffraction patterns from multiple orientations, a complete dataset is obtained. This data is then processed using complex mathematical (Fourier transform) methods to generate an electron density map of the unit cell—the basic repeating unit of the crystal lattice. From this map, the positions of individual atoms can be determined with high precision, revealing the exact solid-state structure of the molecule. A search of crystallographic databases did not yield a deposited crystal structure for this compound, and therefore, specific data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Table 1: Hypothetical Crystallographic Data Presentation for this compound

Parameter Expected Information
Chemical Formula C₁₀H₄F₂N₂
Formula Weight 190.16 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a (Å), b (Å), c (Å), α (°), β (°), γ (°)
Volume (V) ų
Z (Molecules/unit cell) Integer value (e.g., 4)

| Calculated Density (ρ) | g/cm³ |

Note: The data in this table is illustrative of the parameters obtained from a single-crystal X-ray diffraction experiment and does not represent actual experimental data for this compound.

Other Spectroscopic and Analytical Techniques

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). The resulting IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations would likely appear above 3000 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the isoquinoline (B145761) ring system would be observed in the 1500-1650 cm⁻¹ region. Strong absorption bands corresponding to C-F stretching vibrations are expected in the 1000-1250 cm⁻¹ range. While these predictions are based on established correlation tables, an experimental IR spectrum for this specific compound was not found in the searched literature.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Nitrile (C≡N) Stretching 2220 - 2240
Aromatic C=C/C=N Stretching 1500 - 1650
C-F Stretching 1000 - 1250

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Note: This table is based on general spectroscopic principles and does not represent measured experimental data.

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule that occur upon absorption of UV or visible light. The resulting spectrum is a plot of absorbance versus wavelength. Aromatic systems like isoquinoline are strong chromophores. The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or acetonitrile, would be expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic ring system. The presence of fluorine and nitrile substituents would influence the exact position (λ_max) and intensity of these absorption maxima. However, no specific experimental UV-Vis spectral data for this compound has been reported in the available sources.

Fluorescence spectroscopy is a technique that measures the emission of light (fluorescence) from a substance that has absorbed light. Many aromatic and heterocyclic compounds exhibit fluorescence. If this compound is fluorescent, its analysis would involve measuring its excitation and emission spectra. The excitation spectrum shows the wavelengths of light the molecule absorbs to produce fluorescence, while the emission spectrum shows the wavelengths of light it emits. Key parameters such as the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime could also be determined. Such data is valuable for applications in materials science and bio-imaging. No studies detailing the fluorescence properties of this compound were identified.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the electrochemical characterization of this compound. While the electrochemical behavior of various heterocyclic compounds, including other isoquinoline derivatives, has been investigated, studies detailing the cyclic voltammetry or other electrochemical properties of this specific difluorinated isoquinoline-1-carbonitrile (B74398) are not publicly available at this time.

The electrochemical properties of organic molecules, such as their oxidation and reduction potentials, are highly dependent on their specific molecular structure. Factors such as the presence and position of fluorine atoms and the nitrile group on the isoquinoline core would significantly influence the electron distribution and, consequently, the electrochemical behavior of this compound.

Generally, the incorporation of fluorine, a highly electronegative atom, into an aromatic system tends to lower the energy levels of the molecular orbitals. This often results in increased oxidation potentials and altered reduction potentials compared to the non-fluorinated parent compound. The nitrile group, being an electron-withdrawing group, would also be expected to impact the redox characteristics of the molecule.

Detailed experimental studies, such as cyclic voltammetry, would be required to determine the precise redox potentials, the reversibility of electron transfer processes, and the stability of any resulting radical ions for this compound. Such data would be valuable for applications in materials science, medicinal chemistry, and catalysis where the electron-transfer properties of a molecule are critical. Without specific research focused on this compound, any discussion of its electrochemical profile remains speculative.

Computational and Theoretical Studies of 5,7 Difluoroisoquinoline 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical approaches can model molecular orbitals, electron density distribution, and other electronic characteristics that govern a compound's behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. For a molecule like 5,7-Difluoroisoquinoline-1-carbonitrile, DFT calculations could provide a precise three-dimensional structure and a wealth of electronic information. However, specific studies applying DFT methods such as B3LYP or M06-2X with various basis sets to this compound are not found in the reviewed literature.

From DFT calculations, various reactivity descriptors can be derived to predict how a molecule will interact with other reagents. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. These descriptors for this compound would be instrumental in predicting its reactivity in chemical reactions, but such predictive data has not been published. Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO, is a common approach to rationalize reaction pathways, yet no such analysis is available for this specific molecule.

Conformational analysis is crucial for flexible molecules, as their shape can significantly influence their properties and biological activity. However, this compound is a largely rigid aromatic system. The primary conformational freedom would involve the rotation of the carbonitrile group, which is generally considered to have a low barrier to rotation and lie in the plane of the aromatic ring. Detailed studies on the conformational landscape of this specific molecule, including potential, albeit minor, out-of-plane distortions, are not documented.

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for mapping out potential reaction pathways, identifying transition states, and calculating activation energies, thereby predicting the feasibility and selectivity of a chemical transformation.

For this compound, computational modeling could be used to explore various reactions, such as nucleophilic aromatic substitution at the positions activated by the fluorine atoms or reactions involving the carbonitrile group. This would involve locating the transition state structures that connect reactants to products. At present, there are no published computational studies that model specific reaction pathways or identify transition states for reactions involving this compound.

By calculating the energy of reactants, transition states, and products, the activation energy for a proposed reaction can be estimated. This allows for the prediction of reaction rates and the determination of the most likely reaction pathway among several possibilities. Furthermore, calculations can predict regioselectivity—for instance, whether a nucleophile would preferentially attack the C5 or C7 position. Such theoretical estimations of activation energies and regioselectivity for this compound are currently absent from the scientific literature.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a biological target, typically a protein or enzyme). nih.gov This simulation provides insight into the molecular interactions that stabilize the ligand-target complex.

Ligand-target interaction modeling for this compound would involve preparing a 3D model of the compound and docking it into the binding site of a selected protein target. The isoquinoline (B145761) core, with its nitrogen atom, can act as a hydrogen bond acceptor. The two fluorine atoms at positions 5 and 7 are strongly electronegative and can form hydrogen bonds or other electrostatic interactions, significantly influencing the molecule's binding orientation. The carbonitrile group at position 1 is a strong electron-withdrawing group and a potential hydrogen bond acceptor, further defining its interaction profile within a protein's active site.

The modeling process identifies key amino acid residues that may interact with the ligand. For instance, the software would analyze potential interactions such as:

Hydrogen Bonds: Between the isoquinoline nitrogen or nitrile nitrogen and amino acid residues like serine, threonine, or asparagine.

Hydrophobic Interactions: Involving the aromatic rings of the isoquinoline scaffold and nonpolar residues like leucine, valine, or phenylalanine.

Pi-Pi Stacking: Between the aromatic system of the ligand and residues such as tyrosine, tryptophan, or histidine.

Halogen Bonds: The fluorine atoms could potentially engage in halogen bonding with electron-donating atoms in the binding pocket.

These interactions are crucial for understanding the compound's mechanism of action at a molecular level.

A primary output of molecular docking is the prediction of various possible binding poses, or "modes," of the ligand within the target's active site. Docking algorithms generate numerous conformations and score them based on how well they fit energetically and sterically. nih.gov

The binding affinity, often expressed as a docking score (e.g., in kcal/mol), is calculated for the most favorable poses. A more negative score typically indicates a stronger, more stable interaction. uobaghdad.edu.iq This scoring allows for the ranking of different compounds or different binding modes of the same compound. nih.gov Molecular dynamics simulations can further refine these predictions, providing a more dynamic picture of the complex's stability over time. nih.gov

Illustrative Data Table: Predicted Binding Affinities

The following table is a hypothetical representation of results from a molecular docking study to illustrate how such data would be presented. The values are not based on actual experimental or computational results for this compound.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Epidermal Growth Factor Receptor (EGFR) Kinase2J6M-8.5Met793, Lys745, Asp800
Cyclin-Dependent Kinase 2 (CDK2)1DI8-7.9Leu83, Lys33, Asp145
DNA Gyrase B4Z2D-9.2Asp73, Asn46, Ile78

Prediction of Spectroscopic Parameters

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. For this compound, DFT calculations would begin by optimizing the molecule's three-dimensional geometry to its lowest energy state.

From this optimized structure, various spectroscopic parameters can be calculated:

NMR Spectroscopy: Prediction of ¹H and ¹³C chemical shifts. These calculated values can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the positions of absorption bands in the IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the C≡N stretch of the carbonitrile group.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's chromophores.

These theoretical predictions serve as a valuable complement to experimental spectroscopic data, aiding in structural elucidation and characterization.

Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data

This table provides a hypothetical example of how predicted spectroscopic data for this compound would be compared against experimental findings.

ParameterPredicted Value (DFT/B3LYP/6-311G)Experimental Value
¹³C NMR Chemical Shift (C1)118.5 ppm119.2 ppm
IR Frequency (C≡N stretch)2235 cm⁻¹2230 cm⁻¹
UV-Vis λmax315 nm318 nm

Advanced Computational Methods in Drug Design

Beyond initial docking studies, advanced computational methods are employed to refine lead compounds and explore their therapeutic potential. These methods are integral to modern drug discovery pipelines. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com If a series of analogues of this compound were synthesized and tested, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. This approach helps identify which structural modifications (e.g., changing substituents on the isoquinoline ring) are most likely to enhance therapeutic efficacy.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com A pharmacophore model could be developed based on the binding mode of this compound. This model then serves as a 3D query to screen large virtual databases for other structurally diverse molecules that fit the pharmacophore and may have similar biological activity.

De Novo Drug Design: Algorithms like LigBuilder can be used for de novo design, where new molecular structures are built piece by piece within the constraints of a target's binding site. frontiersin.org Using this compound as a starting fragment or scaffold, these programs can suggest novel modifications or entirely new molecules that are optimized for high-affinity binding.

These advanced methods accelerate the drug design process by prioritizing the synthesis and testing of compounds with the highest probability of success.

Structure Activity Relationship Sar and Derivatization Studies

Influence of Fluorine Atoms on Molecular Properties and Interactions

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate various properties. nih.govnih.gov The presence of two fluorine atoms on the isoquinoline (B145761) core at positions 5 and 7 has profound effects on the compound's electronic character, metabolic stability, and binding capabilities. nih.govresearchgate.net Fluorine's high electronegativity and small size allow it to alter molecular properties significantly without adding substantial steric bulk. nih.govnih.gov

The specific placement of fluorine atoms at the C-5 and C-7 positions on the benzene ring portion of the isoquinoline scaffold is critical. Substitution on this ring is known to modulate lipophilicity and engagement with biological targets. ijpsjournal.com The strong inductive electron-withdrawing effect of the fluorine atoms at these positions deactivates the aromatic ring, which can further protect it from oxidative metabolism. nih.gov This deactivation can also influence the reactivity of the entire isoquinoline system. While specific SAR studies on the 5,7-difluoro substitution pattern for this particular carbonitrile are not extensively detailed in publicly available research, general principles suggest that this arrangement significantly impacts the molecule's electronic distribution. However, it is important to note that fluorine substitution can sometimes be detrimental to binding affinity, depending on the specific interactions within the target's binding pocket. nih.govresearchgate.net

The core structure of 5,7-Difluoroisoquinoline-1-carbonitrile is aromatic and planar, meaning the parent molecule itself is achiral and does not have stereoisomers. Therefore, stereochemical considerations are not applicable to the compound in its native form. However, stereochemistry would become a paramount consideration in the design and synthesis of derivatives where the aromaticity of the isoquinoline core is reduced. For instance, in the corresponding 1,2,3,4-tetrahydroisoquinoline derivatives, a chiral center would be introduced at the C-1 position, leading to enantiomers that could exhibit significantly different biological activities and metabolic profiles. nih.gov The spatial arrangement of substituents in such saturated analogs is crucial for proper orientation within a binding site. nih.govmdpi.com

Role of the Carbonitrile Group in Modulating Activity

The carbonitrile (cyano) group at the C-1 position is a key functional moiety that significantly influences the molecule's electronic properties and potential biological interactions. As a potent electron-withdrawing group, it affects the electron density of the isoquinoline ring system. The carbonitrile group is a versatile feature in drug design; it is relatively small, planar, and can act as a hydrogen bond acceptor.

In related heterocyclic structures, such as quinoline-3-carbonitrile derivatives, the carbonitrile group has been integral to their function as kinase inhibitors. nih.gov Fused heterocyclic systems containing a cyano group have also demonstrated a broad spectrum of antiproliferative activity against various cancer cell lines. mdpi.com The nitrile's ability to participate in hydrogen bonding can provide a critical anchor point within a protein's active site, enhancing binding affinity and selectivity. Its metabolic stability is also a key feature, as it is generally resistant to enzymatic degradation.

Design and Synthesis of Derivatives for SAR Exploration

To fully understand the SAR of the this compound scaffold, the design and synthesis of a library of derivatives are essential. This allows for a systematic evaluation of how modifications to different parts of the molecule affect its biological activity. rsc.org

Systematic modifications can be undertaken to probe the SAR of the this compound core. These modifications can be broadly categorized:

Modification of the Fluorine Substituents : Replacing the fluorine atoms at C-5 and C-7 with other groups (e.g., hydrogen, chlorine, methyl, methoxy) would elucidate the specific role of the fluorine atoms in terms of size, electronics, and lipophilicity.

Modification of the Carbonitrile Group : The carbonitrile at C-1 can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. nih.gov These changes would probe the importance of the nitrile's electronic and hydrogen-bonding characteristics.

Substitution at Other Positions : Introducing small substituents at other available positions on the isoquinoline ring (e.g., C-3, C-4, C-6, C-8) could explore additional binding interactions and refine the SAR profile.

Core Scaffolding : Altering the isoquinoline core itself, for example by reduction to a tetrahydroisoquinoline, can introduce conformational flexibility and new stereochemical features. nih.govresearchgate.net

Synthetic strategies to achieve these modifications often involve multi-step processes, potentially starting from different precursors or employing late-stage functionalization techniques on the existing core. researchgate.netrsc.org

The biological activity of isoquinoline and its derivatives is highly dependent on the nature and position of its substituents. nuph.edu.ua SAR studies on various isoquinoline-based compounds have established general principles that can be extrapolated to the 5,7-difluoro-1-carbonitrile scaffold. ijpsjournal.comnih.govnuph.edu.ua Electron-donating and electron-withdrawing groups, as well as the introduction of other heterocyclic rings, play a crucial role in modulating the biological potential of these compounds. nuph.edu.ua

The following table summarizes the general effects of different types of substituents on the biological activity of isoquinoline scaffolds based on established research.

Substituent TypePosition(s)General Effect on Biological ActivityRationale
Electron-Withdrawing Groups (e.g., -F, -Cl, -CN, -NO2) Benzene Ring (C5-C8)Can increase potency and metabolic stability. nih.govnuph.edu.uaAlters electronic distribution, blocks metabolic oxidation, may enhance binding through specific interactions. nih.gov
Electron-Donating Groups (e.g., -CH3, -OCH3) Benzene Ring (C5-C8)Variable; can increase or decrease activity depending on the target. nuph.edu.uaModifies electron density and lipophilicity; may introduce steric hindrance or favorable van der Waals contacts.
Halogens (e.g., F, Cl, Br) AnyOften increases lipophilicity and can form halogen bonds, potentially improving cell permeability and binding affinity. nih.govHalogen bonding is a recognized non-covalent interaction that can contribute to ligand-receptor binding.
Bulky Groups (e.g., -phenyl, -t-butyl) AnyCan enhance selectivity or introduce steric clashes, often leading to reduced activity unless the binding pocket is large.Steric bulk can provide selective interactions but may also prevent optimal binding orientation.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2, -C=O) AnyCan form critical hydrogen bonds with the target protein, significantly increasing binding affinity. nih.govHydrogen bonds are key directional interactions that provide specificity and affinity in ligand binding.
Fused Rings N/AOften increases potency, particularly against DNA-processing enzymes or tubulin. ijpsjournal.comIncreases the π-surface area for enhanced stacking interactions.

These general principles guide the rational design of new derivatives of this compound for SAR exploration, aiming to optimize its properties for a desired biological effect.

Investigation of Molecular Mechanisms of Action

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the characterization of the molecular mechanisms of action for this compound. Specific studies detailing its interactions with biological targets such as enzymes and receptors are not publicly available.

Following a thorough search of peer-reviewed scientific literature, no specific studies detailing the enzyme inhibitory activity of this compound have been identified. Consequently, there is no available data on its potency (e.g., IC50 values), selectivity for specific enzymes, or the structural requirements for any potential inhibitory effects. Without experimental data, it is not possible to construct a data table on its enzyme inhibition profile.

There is currently a lack of publicly available research on the receptor binding and modulation properties of this compound. Studies to determine its affinity for various receptors (e.g., Ki or Kd values), its functional activity as an agonist, antagonist, or modulator, and its selectivity profile have not been reported in the accessible scientific literature. As a result, a data table for receptor binding and modulation cannot be provided.

Advanced Research Applications Non Clinical

Building Blocks in Synthetic Organic Chemistry

The reactivity of 5,7-Difluoroisoquinoline-1-carbonitrile, characterized by the electron-withdrawing nature of its fluorine substituents and the versatile nitrile functionality, positions it as a key starting material for the synthesis of diverse and complex molecules.

This compound serves as a foundational scaffold for the elaboration into more intricate heterocyclic systems. The nitrile group at the C1 position is a versatile handle for a variety of chemical transformations. For instance, it can undergo hydrolysis to form a carboxylic acid, reduction to an amine, or react with organometallic reagents to yield ketones. These transformations open pathways to a wide array of fused heterocyclic systems. The fluorine atoms at the C5 and C7 positions can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting complex molecules. researchgate.netnih.gov

The synthesis of novel isoquinoline (B145761) derivatives is an active area of research, with numerous strategies being developed to construct these scaffolds and introduce functional groups. nih.gov Methodologies such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions are traditionally used for creating the isoquinoline core, and subsequent modifications can introduce fluorine and nitrile groups. wikipedia.org The presence of the difluoro substitution pattern in this compound offers a unique electronic profile that can be exploited in cycloaddition reactions and metal-catalyzed cross-coupling reactions to build polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

There is significant interest in the development of polyfluorinated organic molecules due to their unique properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities. researchgate.netresearchgate.net this compound is an ideal precursor for the synthesis of more extensively fluorinated compounds. rsc.orgnih.gov The existing fluorine atoms can direct further fluorination reactions to specific positions on the isoquinoline ring or on appended functional groups.

The synthesis of heptafluoro-isoquinoline from heptachloro-isoquinoline via reaction with potassium fluoride (B91410) demonstrates the feasibility of introducing multiple fluorine atoms onto the isoquinoline core. rsc.org While this specific example does not start from the difluoro-carbonitrile, it illustrates a general strategy for polyfluorination that could be adapted. The nitrile group of this compound can also be used to introduce fluorinated side chains. For example, reaction with a fluorinated Grignard reagent could install a fluoroalkyl group at the C1 position, leading to a new class of polyfluorinated isoquinoline derivatives.

Table 1: Representative Transformations of this compound

Reagent(s) Product Type Potential Application
H₂O, H⁺/OH⁻ 5,7-Difluoroisoquinoline-1-carboxylic acid Precursor for amides, esters
LiAlH₄ or H₂, catalyst (5,7-Difluoroisoquinolin-1-yl)methanamine Building block for larger molecules
RMgX (Grignard reagent) 1-Acyl-5,7-difluoroisoquinoline Intermediate for further functionalization

Probes for Biochemical and Cellular Studies

The unique spectroscopic properties of fluorine make fluorinated molecules valuable tools for studying biological systems. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological samples.

This compound can be elaborated into specialized probes for investigating biological pathways. The isoquinoline scaffold is found in many biologically active natural products, suggesting that derivatives of this compound may interact with specific biological targets. rsc.orgeburon-organics.commdpi.com By attaching reporter groups or reactive moieties, researchers can create chemical tools to identify protein targets, inhibit enzymes, or visualize cellular processes.

The fluorine atoms in this compound can serve as sensitive reporters in ¹⁹F NMR studies to monitor protein-ligand interactions or conformational changes in biomolecules. nih.govresearchgate.net The chemical shift of the fluorine signal is highly sensitive to the local environment, providing detailed information about the binding event. Furthermore, the introduction of a radioactive isotope of fluorine, fluorine-18, would enable the development of positron emission tomography (PET) tracers for in vivo imaging of biological processes. nih.gov

Intermediates in Agrochemical Research and Development

The search for new and effective agrochemicals is a continuous effort, and heterocyclic compounds, particularly those containing fluorine, play a crucial role. Fluorine substitution can enhance the efficacy, metabolic stability, and bioavailability of pesticides.

Research in this area would involve the synthesis of a library of compounds derived from this compound, followed by screening for biological activity against a range of agricultural pests and pathogens. The goal is to identify lead compounds with high potency and favorable environmental profiles. The versatility of the nitrile group allows for the creation of diverse structures, increasing the probability of discovering novel agrochemically active compounds. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
5,7-Difluoroisoquinoline-1-carboxylic acid
(5,7-Difluoroisoquinolin-1-yl)methanamine
1-Acyl-5,7-difluoroisoquinoline
1-(1H-Tetrazol-5-yl)-5,7-difluoroisoquinoline
Heptachloro-isoquinoline
Heptafluoro-isoquinoline

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Difluoroisoquinoline-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of fluorinated precursors and nitrile group introduction. Key steps may include:

  • Fluorination : Use of halogen-exchange agents (e.g., KF/18-crown-6 in polar aprotic solvents) for regioselective fluorination.
  • Cyclization : Friedel-Crafts or Pd-catalyzed cross-coupling to form the isoquinoline core.
  • Nitrile Incorporation : Cyanation via nucleophilic substitution or metal-mediated reactions (e.g., CuCN).
  • Optimization : Reaction temperature, solvent polarity, and catalyst loading critically affect yields. For example, elevated temperatures (80–120°C) improve cyclization efficiency but may increase side-product formation .
    • Data Table :
StepReagents/ConditionsYield Range (%)Key Side Products
FluorinationKF, DMF, 100°C60–75Dehalogenated byproducts
CyclizationPd(OAc)₂, PPh₃, 80°C40–55Uncyclized intermediates
CyanationCuCN, DMSO, 120°C30–50Hydrolyzed nitriles

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for verifying fluorine positions (δ ~ -110 to -150 ppm for aromatic fluorines). 13C^{13}\text{C} NMR identifies nitrile carbons (δ ~ 115–120 ppm).
  • X-ray Crystallography : Resolves regiochemical ambiguities. For example, dihedral angles between fluorine and nitrile groups confirm steric/electronic interactions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 220.0425).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The nitrile group lowers LUMO energy, enhancing susceptibility to nucleophilic attack.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on reaction pathways.
  • Fluorine Impact : Fluorine’s electron-withdrawing effect increases ring electron deficiency, validated via Mulliken charge analysis .

Q. What mechanistic insights explain contradictory reactivity data in fluorinated isoquinoline systems?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Competing pathways (e.g., nitrile hydrolysis vs. ring fluorination) depend on reaction duration and temperature.
  • Steric Hindrance : Ortho-fluorine groups may block nucleophilic attack at the nitrile, as shown in comparative studies of mono- vs. difluorinated analogs.
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies in reported yields or selectivity .

Q. How can researchers design experiments to validate synthetic intermediates with unstable fluorinated moieties?

  • Methodological Answer :

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track transient intermediates (e.g., fluorinated enolates).
  • Low-Temperature Trapping : Quench reactions at -78°C to isolate reactive species for NMR analysis.
  • Isotopic Labeling : 18O^{18}\text{O}-labeling in hydrolysis studies confirms mechanistic pathways .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Co-Crystallization : Use halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize lattice structures.
  • Slow Evaporation : Employ mixed solvents (e.g., CHCl₃/hexane) to slow crystallization and improve crystal quality.
  • High-Throughput Screening : Test >50 solvent combinations via robotics to identify optimal conditions .

Methodological Frameworks for Data Analysis

Q. How should researchers address conflicting data in fluorination efficiency across studies?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to aggregate and meta-analyze fluorination yields, adjusting for variables like catalyst purity or solvent grade.
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in reported data.
  • Collaborative Validation : Reproduce key experiments across independent labs to resolve contradictions .

Q. What advanced retrosynthesis tools are available for designing novel derivatives of this compound?

  • Methodological Answer :

  • AI-Driven Platforms : Tools like Pistachio or Reaxys propose synthetic routes by analogy to known isoquinoline systems.
  • Retrosynthesis Rules : Prioritize disconnections at the nitrile or fluorine positions due to their synthetic accessibility.
  • Case Study : A route for 5,7-Difluoro-3-nitroisoquinoline-1-carbonitrile was validated using AI-predicted intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.